molecular formula C21H29N5O4S B2713058 5-((4-Ethylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851969-82-9

5-((4-Ethylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2713058
CAS No.: 851969-82-9
M. Wt: 447.55
InChI Key: LBWRMIADQHFHOV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 3,4,5-trimethoxycinnamamide-tethered 1,2,3-triazole derivatives were prepared by the click reaction of (E)-N-(prop-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl) acrylamide with different aryl azides .

Scientific Research Applications

Synthesis and Receptor Affinity

  • Research on 1,3,5-triazine derivatives highlights the importance of the chemical scaffold in targeting serotonin receptors. Specifically, modifications to the piperazine moiety and the introduction of various linkers and aromatic substituents have been explored to enhance affinity for the human serotonin 5-HT6 receptor. This receptor subtype is implicated in cognitive processes, making ligands with high affinity potential candidates for treating cognitive impairment (Łażewska et al., 2019) Consensus Paper.

Antimicrobial Activities

  • Some triazole derivatives have been synthesized and assessed for their antimicrobial activities. These compounds, including those with modifications at the piperazine unit, have demonstrated good to moderate activities against various microorganisms, indicating potential applications in antimicrobial therapy (Bektaş et al., 2007) Consensus Paper.

Pharmacological Profiles

  • The synthesis of piperazine derivatives has also been linked to potential pharmacological benefits, including acting as 5-HT2C receptor agonists. Such compounds could have implications for conditions like erectile dysfunction and metabolic disorders, suggesting a broad spectrum of therapeutic applications beyond cognitive enhancement (Kimura et al., 2004) Consensus Paper.

Enzyme Inhibition

  • Research on benzazepine and thiophene derivatives incorporating piperazine units has identified potential inhibitors of enzymes like 15-lipoxygenase. Such enzymes are involved in the inflammatory response, and their inhibition could be beneficial for treating inflammatory diseases (Asghari et al., 2016) Consensus Paper.

Structural Characterization and Analgesic Properties

  • The structural characterization of isothiazolopyridines, including those with piperazine moieties, has provided insights into their potential analgesic properties. These findings could guide the development of new analgesic compounds with improved efficacy and reduced side effects (Karczmarzyk & Malinka, 2008) Consensus Paper.

Properties

IUPAC Name

5-[(4-ethylpiperazin-1-yl)-(3,4,5-trimethoxyphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5O4S/c1-6-24-7-9-25(10-8-24)17(19-20(27)26-21(31-19)22-13(2)23-26)14-11-15(28-3)18(30-5)16(12-14)29-4/h11-12,17,27H,6-10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBWRMIADQHFHOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(C2=CC(=C(C(=C2)OC)OC)OC)C3=C(N4C(=NC(=N4)C)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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